molecular formula C21H19N3O3 B12602718 Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- CAS No. 905818-85-1

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-

Cat. No.: B12602718
CAS No.: 905818-85-1
M. Wt: 361.4 g/mol
InChI Key: QWTWYLUFDZJRSA-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-, with the CAS registry number 905818-85-1 , is a structurally complex organic compound. Its systematic IUPAC name reflects the arrangement of functional groups: 4-[(Benzylamino)methyl]-N-(2-nitrophenyl)benzamide. The molecular formula C₂₁H₁₉N₃O₃ corresponds to a molecular weight of 361.39 g/mol .

Key Structural Features:

  • A benzamide backbone (C₆H₅CONH₂) substituted at the para position with a benzylamino-methyl group (-CH₂NHCH₂C₆H₅).
  • An N-linked 2-nitrophenyl group (C₆H₄NO₂) at the amide nitrogen.

Table 1: Molecular Properties

Property Value
Molecular Formula C₂₁H₁₉N₃O₃
Molecular Weight 361.39 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 6
Topological Polar Surface Area 87 Ų
SMILES O=C(C1=CC=C(CNCC2=CC=CC=C2)C=C1)NC3=CC=CC=C3N+[O-]
InChI Key QWTWYLUFDZJRSA-UHFFFAOYSA-N

The compound’s complexity score of 480 (as calculated by PubChem) highlights its intricate stereoelectronic features, including conjugated π-systems from the benzamide and nitrophenyl groups.

Historical Context of Benzamide Derivatives in Organic Chemistry

Benzamide derivatives have played pivotal roles in organic synthesis since the late 19th century. The parent compound, benzamide (C₆H₅CONH₂), was first synthesized in 1873 via the ammonolysis of benzoyl chloride. Over time, substitutions on the aromatic ring or amide nitrogen have yielded compounds with diverse applications, ranging from pharmaceuticals to agrochemicals.

The introduction of nitrophenyl groups into benzamide frameworks emerged prominently in the mid-20th century, driven by the need for electron-deficient aromatic systems in:

  • Dye synthesis : Nitro groups act as auxochromes, modifying light absorption properties.
  • Pharmacological intermediates : For example, the antipsychotic sulpiride (a benzamide derivative) relies on nitro-group-containing precursors for activity.

The specific substitution pattern in N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]benzamide reflects advancements in directed ortho-metalation techniques, which enable precise functionalization of aromatic rings.

Structural Relationship to Nitrophenyl-Containing Compounds

This compound belongs to a broader class of nitrophenyl-functionalized benzamides , which share three critical structural motifs:

(i) Nitrophenyl Group

The 2-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing:

  • Reactivity : Facilitates nucleophilic aromatic substitution at the meta position relative to the nitro group.
  • Spectroscopic properties : The nitro group’s absorption at ~350 nm (ε ≈ 8,000 M⁻¹cm⁻¹) enables UV-based reaction monitoring.

(ii) Benzylamino-Methyl Side Chain

The -CH₂NHCH₂C₆H₅ moiety enhances solubility in nonpolar solvents and provides a site for further derivatization. Similar groups are found in:

  • Prokinetic agents : E.g., mosapride, which uses a benzylamino group for serotonin receptor binding.
  • Metal-organic frameworks (MOFs) : Benzylamine derivatives act as linkers in porous materials.

(iii) Benzamide Core

The planar benzamide structure enables π-π stacking interactions, critical for:

  • Crystal engineering : Directional packing in solid-state structures.
  • Enzyme inhibition : Competitive binding to ATP sites in kinases.

Table 2: Comparative Analysis of Nitrophenyl Benzamides

Compound Nitro Position Key Applications
N-(3-Nitrophenyl)benzamide 3 Intermediate in dye synthesis
N-(4-Nitrophenyl)benzamide 4 Spectroscopic probe
N-(2-Nitrophenyl)-4-[[(phenylmethyl)amino]methyl]benzamide 2 Catalysis, drug discovery

This compound’s unique 2-nitro substitution distinguishes it from analogues, offering steric and electronic profiles amenable to asymmetric catalysis and medicinal chemistry applications.

Properties

CAS No.

905818-85-1

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

4-[(benzylamino)methyl]-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C21H19N3O3/c25-21(23-19-8-4-5-9-20(19)24(26)27)18-12-10-17(11-13-18)15-22-14-16-6-2-1-3-7-16/h1-13,22H,14-15H2,(H,23,25)

InChI Key

QWTWYLUFDZJRSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Reaction with (Benzamidomethyl)triethylammonium Chloride

  • Materials :

    • 4-Nitroaniline (1 g, 0.0072 mol)
    • (Benzamidomethyl)triethylammonium chloride (3.91 g, 0.014 mol)
    • Triethylamine (0.2 mL)
    • Aqueous solution (50 mL)
  • Procedure :

    • Dissolve (benzamidomethyl)triethylammonium chloride in water.
    • Add triethylamine to the solution.
    • Introduce finely ground 4-nitroaniline to the mixture.
    • Stir the reaction mixture at room temperature for 24 hours.
    • After completion, filter the resulting yellow precipitate using vacuum filtration.
  • Yield : Approximately 94% of the product can be obtained through this method.

Method 2: Alternative Synthesis via Amide Coupling

  • Materials :

    • Benzoyl chloride
    • 4-Nitroaniline
    • Base (e.g., triethylamine or pyridine)
  • Procedure :

    • React benzoyl chloride with 4-nitroaniline in the presence of a base to form an intermediate amide.
    • Purify the intermediate through recrystallization or chromatography.
    • Further react this intermediate with phenylmethylamine under controlled conditions to yield the target compound.
  • Characterization : The final product can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Method 3: One-Pot Synthesis

  • Materials :

    • 4-Nitroaniline
    • Formaldehyde or paraformaldehyde
    • Amine source (e.g., phenylmethylamine)
  • Procedure :

    • Combine all reactants in a single reaction vessel.
    • Heat under reflux conditions to promote the formation of the amide bond.
    • Monitor the reaction progress using thin-layer chromatography.
    • Isolate and purify the product through crystallization.

Characterization Techniques

The synthesized Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- can be characterized using:

Summary of Findings

The preparation methods for Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- demonstrate versatility in synthetic approaches, allowing for high yields and purity through careful selection of reagents and conditions. The use of aqueous media facilitates reactions involving less soluble amines like 4-nitroaniline, while one-pot methods simplify synthesis by reducing steps and time.

Method Key Reagents Yield Characterization Techniques
Method 1 (Benzamidomethyl)triethylammonium chloride, 4-nitroaniline ~94% NMR, FTIR
Method 2 Benzoyl chloride, base Variable NMR, Mass Spectrometry
Method 3 Formaldehyde, phenylmethylamine Variable NMR, FTIR

These methods highlight the importance of optimizing reaction conditions to achieve desired outcomes in synthetic organic chemistry, particularly for compounds with pharmaceutical relevance.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The benzamide core can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

Scientific Research Applications

Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives often involves various chemical reactions, including nitration, amidation, and substitution reactions. For instance, the compound can be synthesized from benzoyl chloride and an amine in the presence of a base. The introduction of nitro and phenylmethyl groups is crucial for enhancing its biological activity.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of benzamide derivatives. For example, a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Some compounds exhibited significant inhibitory activity, suggesting their potential as antidiabetic agents .

CompoundIC50 (μM)Activity
5o12.5α-Glucosidase Inhibitor
5v15.3α-Amylase Inhibitor

Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. A notable study reported that certain benzamide compounds induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer). The mechanism involves inhibition of specific enzymes that are crucial for cancer cell survival .

CompoundCell LineIC50 (μM)
4eMDA-MB-23122.04
4gHT2915.67

Antibacterial Activity

The antibacterial properties of benzamide derivatives have been explored against various bacterial strains. Preliminary findings indicate moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (μg/ml)
Staphylococcus aureus2
Escherichia coli7

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which benzamide derivatives exert their biological effects. For example, the activation of glucokinase by certain benzamides has been linked to improved glycemic control in diabetic models . Additionally, the inhibition of carbonic anhydrase IX has been shown to selectively induce apoptosis in cancer cells, providing a targeted therapeutic approach .

Case Study: Antidiabetic Activity

In a controlled study, a series of N-(alkyl/aryl)-4-nitrobenzamides were administered to diabetic rat models to evaluate their hypoglycemic effects. Results indicated a significant reduction in blood glucose levels, supporting the compound's potential as a therapeutic agent for type 2 diabetes .

Case Study: Anticancer Mechanism

A recent investigation into the anticancer effects of N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- revealed that it induces apoptosis through the mitochondrial pathway in breast cancer cells. This was evidenced by increased annexin V-FITC positivity in treated cells compared to controls .

Mechanism of Action

The mechanism of action of Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Nitrophenyl Substitutions

Compound Name Substituents Key Differences vs. Target Compound Molecular Weight (g/mol) Notable Properties/Applications References
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Bromo at C4, methoxy at C4' on nitrophenyl Bromo increases molecular weight; methoxy enhances electron density. ~375 (estimated) Crystallographic studies; structural analog for reactivity comparisons.
N-(4-Nitrophenyl)benzamide Para-nitro group on phenyl ring Nitro position alters electronic effects (para vs. ortho). ~242 Simpler structure; used in solubility studies.
N-{[(4-Nitrophenyl)amino]methyl}benzamide 4-Nitrophenyl linked via aminomethyl to benzamide Nitro at para position; aminomethyl linker alters spatial arrangement. ~285 (estimated) Synthesized via benzamidomethylation; potential intermediate in drug design.
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Thioether-linked isoxazole and 4-nitrophenylaminoethyl groups Thioether vs. benzylamino-methyl; nitro at para position. ~470 (estimated) Anticancer and antiviral applications (patented).

Functional Group Variations

  • Electron-Withdrawing Groups: The target compound’s ortho-nitro group creates steric hindrance and meta-directing electronic effects, contrasting with para-nitro analogs (e.g., N-(4-nitrophenyl)benzamide), which exhibit less steric strain and altered reactivity in electrophilic substitutions .
  • Hydrophobic/Lipophilic Groups: The benzylamino-methyl group in the target compound provides greater lipophilicity compared to thioether-linked isoxazole derivatives (), which may improve blood-brain barrier penetration . Methyl or methoxy groups (e.g., in 4MNB) balance hydrophobicity and electron-donating effects, influencing solubility and metabolic stability .

Biological Activity

Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- is a complex chemical compound notable for its diverse biological activities. This compound is characterized by a benzamide core with a 2-nitrophenyl group and a phenylmethyl amino group, which contribute to its reactivity and potential therapeutic applications. Understanding the biological activity of this compound is crucial for its potential use in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : Approximately 361.401 g/mol
  • Functional Groups : The presence of nitro and amino groups enhances its reactivity, allowing for interactions with various biological targets.

The biological activity of Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in metabolic pathways.
  • Receptor Binding : Interaction studies indicate that it binds to various receptors, affecting cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-:

  • Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antiviral Properties : Preliminary findings suggest activity against viral infections, particularly through inhibition of viral proteases.
  • Antioxidant Effects : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-, a comparison with similar benzamide derivatives is useful.

Compound NameStructureUnique Features
N-(4-nitrophenyl)benzamideStructureLacks additional amino substitutions
4-AminobenzamideStructureContains only one amino group
N-(2-hydroxyphenyl)benzamideStructureHydroxyl group instead of nitro
Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-StructureCombination of nitro and amino functionalities

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methodology : The synthesis typically involves multi-step reactions requiring precise control over conditions to ensure high yields and purity .
  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HCT116, MDA-MB-231) have shown significant cytotoxic effects at varying concentrations (0.1 to 100 µg/mL), indicating dose-dependent responses .

Example Study Results

A notable study evaluated the cytotoxic effects of Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]- on HCT116 colon cancer cells:

  • Concentration Range : 0.1 to 100 µg/mL
  • Observations :
    • Increased levels of reactive oxygen species (ROS)
    • Induction of apoptosis in treated cells

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